3,6-Anhydro-1-O-hexadecanoylhexitol

Catalog No.
S603345
CAS No.
26266-57-9
M.F
C22H42O6
M. Wt
402.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Anhydro-1-O-hexadecanoylhexitol

CAS Number

26266-57-9

Product Name

3,6-Anhydro-1-O-hexadecanoylhexitol

IUPAC Name

[2-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] hexadecanoate

Molecular Formula

C22H42O6

Molecular Weight

402.6 g/mol

InChI

InChI=1S/C22H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)27-17-19(24)22-21(26)18(23)16-28-22/h18-19,21-24,26H,2-17H2,1H3

InChI Key

IYFATESGLOUGBX-UHFFFAOYSA-N

solubility

Soluble at temperatures above its melting point in ethanol, methanol, ether, ethyl acetate, aniline, toluene, dioxane, petroleum ether and carbon tetrachloride. Insoluble in cold water but dispersible in warm water

Synonyms

sorbitan monohexadecanoate, sorbitan monopalmitate, sorbitan palmitate, Span 40

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](C1[C@@H]([C@H](CO1)O)O)O

The exact mass of the compound Sorbitan monopalmitate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble at temperatures above its melting point in ethanol, methanol, ether, ethyl acetate, aniline, toluene, dioxane, petroleum ether and carbon tetrachloride. insoluble in cold water but dispersible in warm water. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

3,6-Anhydro-1-O-hexadecanoylhexitol, widely known by its commercial designation Sorbitan monopalmitate or Span 40 (CAS: 26266-57-9), is a nonionic, lipophilic surfactant and emulsifier derived from the esterification of sorbitan with hexadecanoic (palmitic) acid . Characterized by an intermediate Hydrophilic-Lipophilic Balance (HLB) of 6.7 and a gel-to-liquid phase transition temperature of 46–47 °C, it is a solid wax at room temperature [1]. In industrial and pharmaceutical procurement, this compound is primarily sourced as a structural vesicle-former for niosomes, a gelator for topical organogels, and a critical phase-stabilizer for oil-in-water (O/W) and water-in-oil (W/O) emulsions [2]. Its specific chain length (C16) provides a unique balance of membrane rigidity and thermal processability, making it a foundational excipient in advanced drug delivery systems, cosmetics, and specialized food processing where precise rheological control is mandated.

Research Fit

W/O primary emulsifier with mid-range HLB profile favoring lipophilic continuous phases
Solid-state gelator at ambient temperature; supports semi-solid and w/o/w emulsion structuring
USP/NF compendial identity available for regulated formulation research

Substituting 3,6-Anhydro-1-O-hexadecanoylhexitol with closely related sorbitan esters—such as the shorter-chain monolaurate (Span 20) or the longer-chain monostearate (Span 60)—frequently results in formulation failure due to drastic shifts in phase transition temperatures and HLB values [1]. Span 20 is liquid at room temperature, leading to highly permeable, leaky vesicle membranes that fail to retain encapsulated hydrophilic drugs during long-term storage [2]. Conversely, Span 60 forms excessively rigid matrices with high viscosity, requiring processing temperatures above 60 °C that can degrade thermosensitive active pharmaceutical ingredients (APIs) [3]. Furthermore, deviations from its specific HLB of 6.7 can cause rapid phase separation in complex eutectic or lipid-based emulsions, meaning generic class-level substitution is not viable for stability-critical manufacturing [4].

Substitution Risk

Span 60 C18 chain and lower HLB shift lipophilicity by approximately 2 units; may reverse W/O preference and alter gel network formation.
Span 20 C12 chain and higher HLB increase hydrophilicity beyond typical lipophilic formulation tolerance; favors O/W over W/O systems.
Span 80 Unsaturated C18:1 liquid state eliminates solid-state gel structuring; reduces w/o/w consistency and creaming stability.

Thermosensitive Niosome Formulation and Entrapment Stability

3,6-Anhydro-1-O-hexadecanoylhexitol (Span 40) exhibits a gel-to-liquid phase transition temperature of 46–47 °C, whereas its shorter-chain analog Span 20 transitions at ~24 °C [1]. This higher transition temperature allows Span 40 to form rigid, stable niosomal bilayers at physiological temperatures, significantly reducing the leakage of encapsulated hydrophilic compounds compared to liquid-state Spans. While Span 60 offers an even higher transition temperature (56–58 °C), Span 40 provides a lower thermal processing threshold, which is critical for encapsulating heat-labile active pharmaceutical ingredients (APIs) without thermal degradation [2].

Evidence DimensionPhase transition temperature and processing threshold
Target Compound Data46–47 °C (Solid at RT, moderate processing heat)
Comparator Or BaselineSpan 20 (24 °C, liquid at RT); Span 60 (56–58 °C, high processing heat)
Quantified Difference22 °C higher transition than Span 20; ~10 °C lower processing requirement than Span 60
ConditionsNiosome thin-film hydration and storage at 25 °C

Enables the stable encapsulation of thermosensitive APIs by providing rigid vesicle membranes without requiring the excessively high processing temperatures of longer-chain analogs.

HLB Niche
Head-to-head
HLB 6.7 vs Span 20 (8.6), Span 60 (4.7), Span 80 (4.3)
Mid-range HLB drives W/O emulsion preference; substitution requires reformulation.
Standard Griffin scale; confirmed across vendor datasheets.

Rheological Flexibility and Fickian Diffusion in Topical Organogels

In the formulation of soybean oil-based topical organogels, substituting Span 60 with 3,6-Anhydro-1-O-hexadecanoylhexitol (Span 40) drastically alters the rheological and release profile. At comparable concentrations, Span 40 produces organogels with approximately 10 times lower viscosity than Span 60-based gels [1]. This higher flexibility in the Span 40 matrix shifts the drug release profile, allowing for improved Fickian diffusion of active ingredients (e.g., paracetamol) while still achieving zero-order release kinetics at an 18% w/v concentration [1].

Evidence DimensionGel viscosity and drug diffusion kinetics
Target Compound DataHigh flexibility, ~10x lower viscosity, Fickian diffusion
Comparator Or BaselineSpan 60 (Highly rigid, ~10x higher viscosity, non-Fickian diffusion)
Quantified Difference1-order-of-magnitude reduction in viscosity
ConditionsSoybean oil organogels at pH 5.8

Buyers formulating topical gels should select this compound when spreadability, lower viscosity, and predictable Fickian drug release are prioritized over strict structural rigidity.

Solid-State Structuring
Head-to-head
Waxy solid, mp 46–47 °C; forms white creamy gels alone; liquid Spans 20/80 cannot gel.
Solid-state gelator critical for semi-solid and w/o/w emulsion consistency.
Room temperature gelation reported; Tc ≈ 42 °C.

Superior Mineral Water Entrapment for Dermatological Occlusion

For dermatological and cosmetic applications, 3,6-Anhydro-1-O-hexadecanoylhexitol demonstrates superior occlusive properties and entrapment efficiency compared to both shorter and longer-chain analogs. In a pig ear skin model evaluating mineral water (Na+) entrapment, Span 40 niosomes achieved an entrapment efficiency of 24.9 ± 1.81%, vastly outperforming both Span 20 (5.66 ± 0.46%) and Span 60 (5.14 ± 0.42%) [1]. This is attributed to its optimal Hydrophilic-Lipophilic Balance (HLB) of 6.7, which forms a uniquely condensed and stable vesicular membrane that prevents ion leakage better than the alternatives [1].

Evidence DimensionEntrapment efficiency of aqueous minerals (Na+)
Target Compound Data24.9 ± 1.81% entrapment
Comparator Or BaselineSpan 20 (5.66%) and Span 60 (5.14%)
Quantified Difference~4.4 to 4.8-fold higher entrapment efficiency
ConditionsPig ear skin permeation model, 1:1 molar ratio with cholesterol

Essential for cosmetic and dermatological procurement where maximizing sustained skin hydration and active mineral delivery is the primary product claim.

GI Digestion FFA Release
Head-to-head
Span 40 ranked highest among tested Spans (40 > 80 > control > 20 > 60).
Highest FFA release supports lipolysis-dependent delivery screening.
Fish oil-loaded Ca-alginate capsules; simulated GI digestion, Zheng 2022.

Mid-Range HLB Phase Stabilization in Complex Emulsions

3,6-Anhydro-1-O-hexadecanoylhexitol possesses an HLB value of 6.7, positioning it uniquely between the highly lipophilic Span 60 (HLB 4.7) and the more hydrophilic Span 20 (HLB 8.6) [1]. In complex multiphase systems, such as specific palm-oil-in-water emulsions or local anesthetic eutectic mixtures, emulsifiers with HLB values below 5 (like Span 60) or above 8 often fail to maintain long-term phase stability without excessive co-surfactants [2]. Span 40 provides the exact lipophilic balance required to stabilize these specific boundary formulations, preventing oil separation during extended shelf-life storage [1].

Evidence DimensionHydrophilic-Lipophilic Balance (HLB) and phase stability
Target Compound DataHLB 6.7
Comparator Or BaselineSpan 60 (HLB 4.7) and Span 20 (HLB 8.6)
Quantified Difference2.0 to 1.9 HLB unit differential providing targeted boundary stabilization
ConditionsOil-in-water and eutectic mixture emulsification

Procuring this exact ester is necessary when a formulation's lipid phase requires a precise mid-range HLB to prevent phase separation over a multi-year shelf life.

USP/NF Identity
Head-to-head
Saponification: 140–150 mg KOH/g; Fatty acids: 63.0–71.0%.
Compendial identity; substituting Span 60 or 20 risks monograph non-compliance.
USP/NF Sorbitan Monopalmitate monograph; hydroxyl value 255–290 mg KOH/g.
Interfacial Tension Reduction
Head-to-head
Span 40 and 60: smallest CMC and area per molecule; top-ranked for interfacial tension reduction.
Top-ranked interfacial activity in tested set; selection then depends on HLB and melting profile.
Du Noüy tensiometer, water-oil interfaces with C5–C12 hydrocarbons.

Thermosensitive API Niosome Encapsulation

Where this compound is the right choice for formulating vesicular drug delivery systems that require solid, leak-proof membranes at room temperature, but cannot withstand the high thermal processing temperatures demanded by longer-chain stearate alternatives [1].

Topical Organogels and Emulgels

Ideal for dermatological formulations where a lower viscosity, highly flexible gel matrix is required to ensure smooth spreadability and predictable Fickian diffusion of the active ingredient, outperforming rigid Span 60-based gels [2].

High-Moisture Cosmetic Barrier Creams

The preferred surfactant for premium cosmetic and barrier-repair formulations, utilizing its superior occlusive properties and ~25% aqueous mineral entrapment efficiency to drive sustained skin hydration [3].

Mid-HLB Emulsion Stabilization

Critical for stabilizing complex oil-in-water emulsions, lipid nanoparticles, and local anesthetic eutectic mixtures that specifically require an HLB of 6.7 to prevent phase separation over extended shelf lives [4].

Application Fit

Application
Selection Property
Validation Focus
W/O and w/o/w emulsion structuring
Solid-state gelator, mid-range HLB
Emulsion microstructure and creaming stability
Controlled-release encapsulation
Reported highest FFA release profile
Simulated GI digestion model
Pharmaceutical excipient compliance
USP/NF compendial identity
Saponification value and fatty acid content
Mixed-emulsifier HLB tuning with Tween 40
Matched C16 palmitate chain compatibility
Emulsion stability at mixed HLB 8–8.6

Physical Description

Dry Powder; Pellets or Large Crystals
Light cream to tan-coloured beads or flakes or a hard, waxy solid with a slight characteristic odour

XLogP3

5.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

402.29813906 Da

Monoisotopic Mass

402.29813906 Da

Heavy Atom Count

28

UNII

77K6Z421KU

GHS Hazard Statements

Aggregated GHS information provided by 177 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 131 of 177 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 46 of 177 companies with hazard statement code(s):;
H315 (89.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (89.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

26266-57-9

Wikipedia

Sorbitan_monopalmitate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Food Additives -> EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Emulsifying

General Manufacturing Information

Utilities
Not Known or Reasonably Ascertainable
Textiles, apparel, and leather manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
All Other Basic Organic Chemical Manufacturing
Paint and Coating Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Sorbitan, monohexadecanoate: ACTIVE

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